molecular formula C13H18O4 B12619559 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one CAS No. 918896-70-5

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one

Cat. No.: B12619559
CAS No.: 918896-70-5
M. Wt: 238.28 g/mol
InChI Key: FDTJSHFNUMGUHU-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one is a compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is known for its intriguing biological activities and has been isolated from various natural sources .

Preparation Methods

The synthesis of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one typically involves the condensation of appropriate aromatic aldehydes with ketones under basic conditions. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent system . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one involves its interaction with specific molecular targets. For instance, it inhibits viral neuraminidases, preventing the virus from budding from the host cell . In cancer cells, it interacts with cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar compounds to 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one include other chalcones such as:

Properties

CAS No.

918896-70-5

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one

InChI

InChI=1S/C13H18O4/c1-5-7(2)12(15)11-10(17-4)6-9(14)8(3)13(11)16/h6-7,14,16H,5H2,1-4H3

InChI Key

FDTJSHFNUMGUHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)OC

Origin of Product

United States

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